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Compound of Interest

Compound Name: N-Ethylisopropylamine

Cat. No.: B046697 Get Quote

N-Ethylisopropylamine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and

analytical methodologies for N-Ethylisopropylamine. The information is intended to support

research, development, and quality control activities involving this compound.

Chemical Properties and Data
N-Ethylisopropylamine is a secondary amine that serves as a versatile building block in the

synthesis of various pharmaceutical compounds.[1] A summary of its key chemical and physical

properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of N-Ethylisopropylamine
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Property Value Source

Molecular Formula C5H13N [1]

Molecular Weight 87.16 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 71-73 °C [1]

Density 0.72 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.392 [1]

Flash Point 16 °C (60.8 °F) - closed cup

pKa 10.76 ± 0.19 (Predicted)

Solubility
Soluble in chloroform and

methanol.

Table 2: Structural and Spectroscopic Identifiers

Identifier Value Source

IUPAC Name N-ethylpropan-2-amine [2]

Synonyms
Isopropylethylamine, N-Ethyl-

2-propanamine
[2]

CAS Number 19961-27-4 [2]

SMILES String CCNC(C)C [2]

InChI Key
RIVIDPPYRINTTH-

UHFFFAOYSA-N
[2]

1H NMR Chemical Shifts

(ppm)
See Section 3.2.1 [3]

Chemical Structure
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The chemical structure of N-Ethylisopropylamine consists of an isopropyl group and an ethyl

group attached to a central nitrogen atom.

Molecular Structure of N-Ethylisopropylamine
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Click to download full resolution via product page

Caption: 2D structure of N-Ethylisopropylamine.

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N-
Ethylisopropylamine.

Synthesis of N-Ethylisopropylamine
N-Ethylisopropylamine can be synthesized via several routes, with reductive amination being

a common and efficient method.

3.1.1. Reductive Amination of Acetone with Ethylamine

This one-pot reaction involves the formation of an imine intermediate from acetone and

ethylamine, which is subsequently reduced to the final product.
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Reactants and Reagents:

Acetone

Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

Reducing agent: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride

(NaBH(OAc)₃)

Solvent: Methanol or Ethanol

Acid catalyst (optional, for imine formation): Acetic acid

Experimental Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in the

chosen alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add acetone to the cooled solution while stirring. If using an acid catalyst, it can be

added at this stage.

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the

imine intermediate.

Cool the reaction mixture again in an ice bath.

Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride) to the mixture.

Control the addition rate to manage any effervescence.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature overnight.

Work-up:

Carefully quench the reaction by the slow addition of water.
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Remove the organic solvent under reduced pressure using a rotary evaporator.

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or

dichloromethane).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

filter.

Purification:

Remove the solvent from the filtered organic solution by rotary evaporation.

Purify the crude product by fractional distillation under atmospheric pressure. Collect the

fraction boiling at approximately 71-73 °C.[1]

3.1.2. Alkylation of Isopropylamine with an Ethyl Halide

This method involves the direct alkylation of isopropylamine with an ethyl halide, such as ethyl

bromide or ethyl iodide.

Reactants and Reagents:

Isopropylamine

Ethyl bromide or Ethyl iodide

Base: A non-nucleophilic base such as triethylamine or potassium carbonate to neutralize

the hydrogen halide formed.

Solvent: A polar aprotic solvent like acetonitrile or DMF.

Experimental Procedure:

In a round-bottom flask, dissolve isopropylamine and the base in the chosen solvent.

Slowly add the ethyl halide to the solution at room temperature. The reaction may be

exothermic, so cooling might be necessary.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete (monitor by TLC or GC).

Work-up:

Filter the reaction mixture to remove the salt byproduct.

Wash the filtrate with water to remove any remaining salts and the base.

Extract the aqueous layer with an organic solvent.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification:

Remove the solvent by rotary evaporation and purify the residue by fractional

distillation.

Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve approximately 10-20 mg of N-Ethylisopropylamine in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: 300 MHz or higher NMR spectrometer.

Parameters:

Number of scans: 16

Relaxation delay: 1.0 s
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Pulse width: 30°

Acquisition time: 4 s

Expected Chemical Shifts (in CDCl₃):

A septet corresponding to the CH proton of the isopropyl group.

A quartet corresponding to the CH₂ protons of the ethyl group.

A triplet corresponding to the CH₃ protons of the ethyl group.

A doublet corresponding to the two CH₃ groups of the isopropyl group.

A broad singlet for the N-H proton.

13C NMR Spectroscopy:

Instrument: 75 MHz or higher NMR spectrometer.

Parameters:

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

Proton decoupling: Broadband decoupling.

Expected Chemical Shifts: Distinct signals for the different carbon atoms in the molecule.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of N-Ethylisopropylamine (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

Instrumentation and Conditions:

Gas Chromatograph:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[4]

Carrier Gas: Helium at a constant flow rate.[4]

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 30-200.

Expected Results: A single peak in the chromatogram corresponding to N-
Ethylisopropylamine and a mass spectrum showing the molecular ion and characteristic

fragmentation pattern.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

As N-Ethylisopropylamine is a liquid, it can be analyzed neat.

Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to create a thin film.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the

liquid directly onto the ATR crystal.[5]

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean salt plates or ATR crystal before running the

sample.

Expected Absorptions:
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N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

C-H stretches (alkane): Strong bands in the 2850-3000 cm⁻¹ region.

N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.

C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

Safety and Handling
N-Ethylisopropylamine is a flammable liquid and is corrosive. It can cause severe skin burns

and eye damage.[6] Handle with appropriate personal protective equipment (PPE), including

chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or

under a fume hood. Keep away from heat, sparks, and open flames.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

characterization of N-Ethylisopropylamine.
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Workflow for N-Ethylisopropylamine Synthesis and Analysis

Synthesis
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(e.g., Acetone & Ethylamine)

Perform Reductive Amination

Reaction Work-up

Purify by Distillation

Pure N-Ethylisopropylamine

NMR Spectroscopy
(1H and 13C) GC-MS Analysis FTIR Spectroscopy
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Caption: A logical workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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